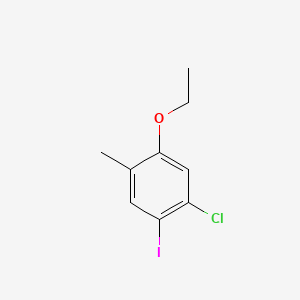
Ethyl 2-amino-5-(m-tolyl)nicotinate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-amino-5-(m-tolyl)nicotinate is an organic compound that belongs to the class of nicotinates It is characterized by the presence of an ethyl ester group, an amino group, and a tolyl group attached to a nicotinic acid backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-amino-5-(m-tolyl)nicotinate typically involves the following steps:
Starting Materials: The synthesis begins with nicotinic acid, which is then esterified to form ethyl nicotinate.
Amination: The ethyl nicotinate undergoes amination to introduce the amino group at the 2-position.
Tolyl Group Introduction: The m-tolyl group is introduced through a substitution reaction, typically using a suitable tolyl halide and a base.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification and amination processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis.
化学反应分析
Types of Reactions
Ethyl 2-amino-5-(m-tolyl)nicotinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro or quinone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Bases like sodium hydroxide (NaOH) and potassium carbonate (K2CO3) are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amines.
科学研究应用
Ethyl 2-amino-5-(m-tolyl)nicotinate has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound is used in the synthesis of advanced materials, including polymers and nanomaterials.
Biological Studies: Researchers investigate its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action.
作用机制
The mechanism of action of Ethyl 2-amino-5-(m-tolyl)nicotinate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application and context.
相似化合物的比较
Similar Compounds
Ethyl 2-aminonicotinate: Similar in structure but lacks the tolyl group.
Methyl nicotinate: Contains a methyl ester instead of an ethyl ester and lacks the amino and tolyl groups.
2-Amino-5-methylpyridine: Similar amino and methyl groups but different overall structure.
Uniqueness
Ethyl 2-amino-5-(m-tolyl)nicotinate is unique due to the presence of both the amino and m-tolyl groups, which confer specific chemical properties and biological activities. This combination of functional groups makes it a versatile compound for various applications in research and industry.
属性
分子式 |
C15H16N2O2 |
|---|---|
分子量 |
256.30 g/mol |
IUPAC 名称 |
ethyl 2-amino-5-(3-methylphenyl)pyridine-3-carboxylate |
InChI |
InChI=1S/C15H16N2O2/c1-3-19-15(18)13-8-12(9-17-14(13)16)11-6-4-5-10(2)7-11/h4-9H,3H2,1-2H3,(H2,16,17) |
InChI 键 |
CJJHVOMHYHXJIS-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=C(N=CC(=C1)C2=CC=CC(=C2)C)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[6-(2,4-Dioxohexahydropyrimidin-1-yl)indol-1-yl]propanoic acid](/img/structure/B14769786.png)
![N-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]pyrimidine-5-carboxamide](/img/structure/B14769794.png)



![Methyl 7-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]hept-2-enoate](/img/structure/B14769817.png)




![(R)-N-[1-adamantyl-(5-diphenylphosphanyl-9,9-dimethylxanthen-4-yl)methyl]-2-methylpropane-2-sulfinamide](/img/structure/B14769848.png)



